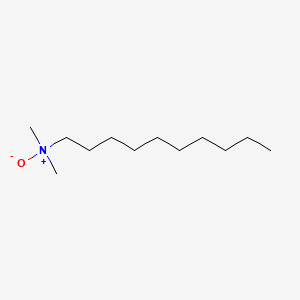
1-Decanamine, N,N-dimethyl-, N-oxide
Overview
Description
Scientific Research Applications
Capric dimethyl amine oxide has a wide range of scientific research applications:
Mechanism of Action
Target of Action
Decylamine oxide is a tertiary amine oxide . It has been found to interact with several targets, including Pancreatic lipase-related protein 2 , Ferrichrome-iron receptor , Dihydroorotate dehydrogenase (quinone), mitochondrial , and Autolysin . These targets play crucial roles in various biological processes, including lipid digestion, iron transport, pyrimidine biosynthesis, and bacterial cell wall turnover, respectively .
Mode of Action
For instance, it has been suggested that decylamine oxide may act as a substrate for monoamine oxidase (MAO) A or B , which are enzymes involved in the breakdown of monoamines.
Biochemical Pathways
Decylamine oxide is involved in several biochemical pathways. It has been suggested to play a role in the nitrogen cycle, where it participates in the circulation of inorganic and organic nitrogen-containing molecules . Additionally, it may influence the metabolism of microorganisms in natural environments and in host-pathogen interactions .
Result of Action
The result of decylamine oxide’s action depends on its interaction with its targets. For instance, its interaction with the Ferrichrome-iron receptor could potentially influence iron transport . Moreover, its potential role as a substrate for MAO could influence the breakdown of monoamines .
Safety and Hazards
Future Directions
1-Decanamine, N,N-dimethyl-, N-oxide is suitable for use as a component of dihydroorotate dehydrogenase (DHODH) protein solution to prepare drops for the crystallization of DHODH-piperine complexes . It is also suitable for use as a nonionic surfactant to study the nonreversible adsorption phenomena at the graphite/water interface by pulsed-flow microcalorimetry .
Biochemical Analysis
Biochemical Properties
1-Decanamine, N,N-dimethyl-, N-oxide plays a significant role in biochemical reactions, particularly as a surfactant. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is used as a component in dihydroorotate dehydrogenase (DHODH) protein solutions to prepare drops for the crystallization of DHODH-piperine complexes . The nature of these interactions often involves the stabilization of protein structures and the facilitation of enzyme-substrate interactions.
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. As a surfactant, it can disrupt cell membranes, leading to changes in membrane permeability and cellular homeostasis. This compound has been observed to cause low irritation to skin and eyes in its liquid form .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It can bind to proteins and enzymes, leading to changes in their conformation and activity. For example, its use in DHODH protein solutions suggests that it may facilitate the binding of substrates to the enzyme, enhancing its catalytic activity . Additionally, it may inhibit or activate certain enzymes, leading to changes in gene expression and metabolic pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is stable under various conditions, but its long-term effects on cellular function have been observed in both in vitro and in vivo studies. Over time, it may degrade or undergo chemical changes that affect its activity and interactions with biomolecules .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal impact on cellular function, while higher doses can lead to toxic or adverse effects. Threshold effects have been observed, where a certain concentration of the compound is required to elicit a significant biological response .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and degradation. These interactions can affect metabolic flux and the levels of metabolites within cells. The compound may also influence the activity of enzymes involved in lipid metabolism, given its surfactant properties .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect its localization and accumulation in specific cellular compartments. The compound’s solubility in water facilitates its distribution throughout the cellular environment .
Subcellular Localization
The subcellular localization of this compound can influence its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can affect its interactions with biomolecules and its overall impact on cellular processes .
Preparation Methods
Capric dimethyl amine oxide is typically synthesized by the oxidation of tertiary aliphatic amines. The most common reagent used for this oxidation is hydrogen peroxide . The reaction involves the following steps:
Oxidation: The tertiary amine is oxidized using hydrogen peroxide under controlled conditions.
Purification: The resulting product is purified to remove any unreacted starting materials and by-products.
Industrial production methods often involve large-scale oxidation processes using hydrogen peroxide due to its efficiency and cost-effectiveness .
Chemical Reactions Analysis
Capric dimethyl amine oxide undergoes various types of chemical reactions, including:
Oxidation: It can be further oxidized to form higher oxidation state compounds.
Reduction: It can be reduced back to the corresponding amine.
Substitution: It can undergo substitution reactions where the oxygen atom is replaced by other functional groups.
Common reagents used in these reactions include hydrogen peroxide for oxidation and reducing agents like sodium borohydride for reduction . The major products formed from these reactions depend on the specific conditions and reagents used.
Comparison with Similar Compounds
Capric dimethyl amine oxide is similar to other long-chain alkyl amine oxides such as lauryldimethylamine oxide and myristyldimethylamine oxide . it is unique in its specific chain length and the balance of hydrophobic and hydrophilic properties it provides. This makes it particularly effective in applications where a moderate chain length is desired .
Similar Compounds
- Lauryldimethylamine oxide
- Myristyldimethylamine oxide
- Cetyl dimethyl amine oxide
These compounds share similar surfactant properties but differ in their chain lengths and specific applications .
Properties
IUPAC Name |
N,N-dimethyldecan-1-amine oxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H27NO/c1-4-5-6-7-8-9-10-11-12-13(2,3)14/h4-12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRKZFNZPJKEWPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC[N+](C)(C)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H27NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7042190 | |
| Record name | N,N-Dimethyldecylamine oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7042190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | 1-Decanamine, N,N-dimethyl-, N-oxide | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
2605-79-0 | |
| Record name | Decyldimethylamine oxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2605-79-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Capric dimethyl amine oxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002605790 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Capric dimethyl amine oxide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB02613 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 1-Decanamine, N,N-dimethyl-, N-oxide | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | N,N-Dimethyldecylamine oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7042190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N-dimethyldecylamine N-oxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.201 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DECYLAMINE OXIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G387VUT5EZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does decylamine oxide behave at different interfaces?
A1: Decylamine oxide exhibits distinct adsorption behaviors on hydrophilic and hydrophobic surfaces. On hydrophilic surfaces like silica glass, it forms globular aggregates after an initial low-density adsorption phase []. This process is exothermic, meaning it releases heat. In contrast, on hydrophobic surfaces like graphite, decylamine oxide forms flat, ordered monolayer structures [, ]. The formation of this monolayer is strongly exothermic and effectively irreversible, indicating a high affinity for the graphite surface [].
Q2: What are the advantages of using pulsed-flow calorimetry to study decylamine oxide adsorption?
A3: Pulsed-flow calorimetry offers a significant advantage when studying the adsorption of decylamine oxide, especially on hydrophobic surfaces like graphite. Unlike traditional methods, pulsed-flow calorimetry allows for accurate measurement of enthalpy changes even in the "template-monolayer region" where adsorption is effectively irreversible []. This region, characterized by high affinity between decylamine oxide and the surface, is challenging to study with conventional techniques. Therefore, pulsed-flow calorimetry serves as a complementary tool, providing valuable insights into the thermodynamics of irreversible adsorption processes [].
Q3: Beyond its surfactant properties, are there other applications of decylamine oxide?
A4: Yes, decylamine oxide has shown potential in material science applications. For instance, it has been successfully utilized to modify vermiculite, a layered silicate mineral, to improve its compatibility with epoxy resins []. This modification enhances the dispersion of vermiculite within the epoxy matrix, leading to improved properties of the resulting nanocomposites. This demonstrates decylamine oxide's versatility beyond its traditional role as a surfactant.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















